molecular formula C13H16ClF2NO2 B8125382 4-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride

4-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride

Cat. No.: B8125382
M. Wt: 291.72 g/mol
InChI Key: WUBOQWXHKHSIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is known for its significant role as an intermediate in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a benzoic acid moiety linked to a difluoropiperidine group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride typically involves the reaction of 4,4-difluoropiperidine with a benzoic acid derivative. One common method includes the use of 4-bromomethylbenzeneboronic acid pinacol ester, which reacts with 4,4-difluoropiperidine in the presence of a base such as potassium carbonate in dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of solvents like dichloromethane and reagents such as trifluoromethylsulfonamide, with careful monitoring of temperature and reaction time to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoic acid moiety.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act as a histamine-3 receptor antagonist, blocking the action of histamine at these receptors. This interaction can modulate various physiological responses, including neurotransmission and immune responses .

Comparison with Similar Compounds

    4,4-Difluoropiperidine hydrochloride: Shares the difluoropiperidine moiety but lacks the benzoic acid group.

    4-(Trifluoromethyl)piperidine hydrochloride: Contains a trifluoromethyl group instead of difluoropiperidine.

    3,3-Difluoroazetidine hydrochloride: Features a difluoroazetidine ring instead of piperidine.

Uniqueness: 4-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride is unique due to its combination of the benzoic acid and difluoropiperidine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and in research applications where these properties are advantageous .

Properties

IUPAC Name

4-[(4,4-difluoropiperidin-1-yl)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2.ClH/c14-13(15)5-7-16(8-6-13)9-10-1-3-11(4-2-10)12(17)18;/h1-4H,5-9H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBOQWXHKHSIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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